molecular formula C5H6ClN3 B2658891 4-Chloro-3-hydrazinylpyridine CAS No. 478361-36-3

4-Chloro-3-hydrazinylpyridine

Cat. No.: B2658891
CAS No.: 478361-36-3
M. Wt: 143.57
InChI Key: SIWLSWPWHGSLLI-UHFFFAOYSA-N
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Description

4-Chloro-3-hydrazinylpyridine is a chemical compound with the molecular formula C5H6ClN3 and a molecular weight of 143.57 g/mol . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of both a chloro and a hydrazinyl group on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3-hydrazinylpyridine can be synthesized through several methods. One common method involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate . This reaction typically occurs in a solvent such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, within a temperature range of 0-150°C . The specific conditions depend on the structure of the initial halogen-substituted pyridine.

Industrial Production Methods

Industrial production methods for this compound often involve the reaction of 4-chloropyridine with hydrazine hydrate under controlled conditions. This process can be optimized for higher yields and purity by adjusting the reaction temperature, solvent, and concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-hydrazinylpyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.

    Oxidation and Reduction: The hydrazinyl group can participate in redox reactions.

    Condensation Reactions: The hydrazinyl group can react with carbonyl compounds to form hydrazones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or THF.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Condensation: Aldehydes or ketones in the presence of acetic acid or other catalysts.

Major Products Formed

    Hydrazones: Formed from the reaction with aldehydes or ketones.

    Substituted Pyridines: Formed from nucleophilic substitution reactions.

Scientific Research Applications

4-Chloro-3-hydrazinylpyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Chloro-3-hydrazinylpyridine involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with carbonyl groups in biological molecules, leading to the formation of hydrazones. These interactions can disrupt normal cellular processes, contributing to the compound’s antimicrobial and antiviral activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloropyridine
  • 3-Chloropyridine
  • 4-Chloropyridine

Comparison

4-Chloro-3-hydrazinylpyridine is unique due to the presence of both a chloro and a hydrazinyl group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts like 2-chloropyridine or 3-chloropyridine

Properties

IUPAC Name

(4-chloropyridin-3-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c6-4-1-2-8-3-5(4)9-7/h1-3,9H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWLSWPWHGSLLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Cl)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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